N-(1H-1,3-benzodiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Description
N-(1H-1,3-benzodiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H11N7O and its molecular weight is 305.301. The purity is usually 95%.
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Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a benzodiazole moiety, a pyrazole ring, and a pyridazine core, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H13N5O. It possesses significant molecular weight and specific electronic properties that influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H13N5O |
Molecular Weight | 303.318 g/mol |
IUPAC Name | N-[3-(1H-benzodiazol-2-yl)-1H-pyrazol-4-yl]benzamide |
CAS Number | Not available |
Melting Point | Not specified |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In various studies, it has been shown to inhibit the proliferation of cancer cells through multiple mechanisms.
- Inhibition of mTORC1 Pathway : Similar compounds have demonstrated the ability to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), leading to reduced cell growth and increased autophagy in cancer cells .
- Regulation of Apoptosis : The compound may also modulate apoptotic pathways by affecting key proteins involved in cell survival and death, such as p53 and BIRC5 .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzodiazole or pyrazole rings can significantly affect biological activity.
Table 2: Structure–Activity Relationship Insights
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
Para | Electronegative Aromatic | Increased potency |
Ortho | Halogen | Enhanced binding affinity |
Case Studies
Several studies have evaluated the biological activity of related compounds that share structural features with this compound.
Study 1: Antiproliferative Effects
In a study involving pancreatic cancer cell lines (MIA PaCa-2), compounds structurally similar to this compound showed submicromolar antiproliferative activity. These compounds reduced mTORC1 activity and increased autophagy levels under basal conditions while disrupting autophagic flux during nutrient refeeding .
Study 2: Mechanistic Insights
Another investigation focused on the compound's ability to induce apoptosis in prostate cancer cells. The study highlighted that the compound could effectively trigger apoptotic pathways through modulation of p53 signaling and inhibition of anti-apoptotic proteins such as BIRC5 .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O/c23-14(19-15-17-10-4-1-2-5-11(10)18-15)12-6-7-13(21-20-12)22-9-3-8-16-22/h1-9H,(H2,17,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTMYOHNCLTDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.